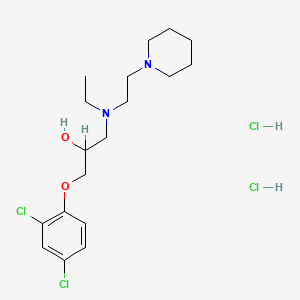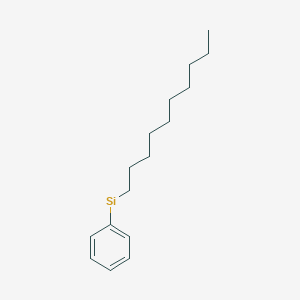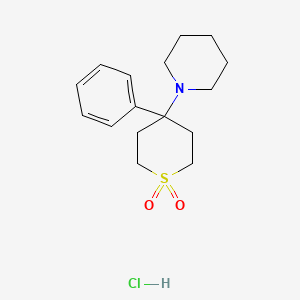
Copper--lanthanum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–lanthanum (1/1) is a compound that combines copper and lanthanum in a 1:1 ratio Lanthanum is a member of the lanthanide series, known for its unique properties and applications in various fields Copper, on the other hand, is a transition metal widely used for its excellent electrical and thermal conductivity
准备方法
Synthetic Routes and Reaction Conditions: Copper–lanthanum (1/1) can be synthesized using various methods, including wet chemical processes and solid-state reactions. One common method involves the co-precipitation of copper and lanthanum salts, followed by calcination. For instance, copper nitrate and lanthanum nitrate can be dissolved in water, and a precipitating agent such as sodium hydroxide is added to form a mixed hydroxide precipitate. This precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound .
Industrial Production Methods: In industrial settings, the Pechini process is often used to produce copper–lanthanum compounds. This method involves the chelation of metal cations with citric acid, followed by polyesterification with ethylene glycol. The resulting polymeric precursor is then calcined to form the final product .
化学反应分析
Types of Reactions: Copper–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper in the compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Lanthanum can be reduced using reducing agents like hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal ions or ligands under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper can result in the formation of copper oxide, while reduction of lanthanum can yield elemental lanthanum .
科学研究应用
Copper–lanthanum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: Copper–lanthanum compounds are used in the production of advanced materials, such as high-temperature superconductors and magnetic materials .
作用机制
The mechanism of action of copper–lanthanum (1/1) involves the interaction of copper and lanthanum ions with various molecular targets. Copper ions can participate in redox reactions, while lanthanum ions can form stable complexes with phosphate groups. These interactions can affect various biochemical pathways and processes, such as enzyme activity and cellular signaling .
相似化合物的比较
Copper–lanthanum (1/1) can be compared with other similar compounds, such as:
Copper–cerium (1/1): Similar to copper–lanthanum, this compound is used in catalytic applications but has different redox properties due to the presence of cerium.
Copper–yttrium (1/1): This compound is used in high-temperature superconductors and has distinct magnetic properties compared to copper–lanthanum.
Copper–neodymium (1/1): Known for its use in permanent magnets, this compound has different electronic and magnetic properties compared to copper–lanthanum .
属性
CAS 编号 |
12053-91-7 |
|---|---|
分子式 |
CuLa |
分子量 |
202.45 g/mol |
IUPAC 名称 |
copper;lanthanum |
InChI |
InChI=1S/Cu.La |
InChI 键 |
FQVNUZAZHHOJOH-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


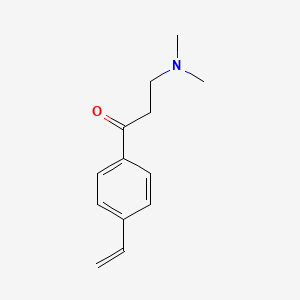

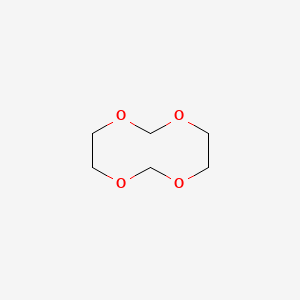
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


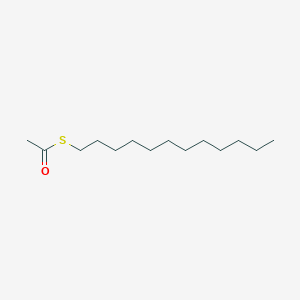

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
